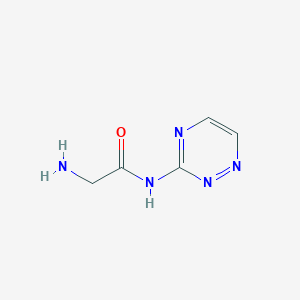
2-amino-N-(1,2,4-triazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(1,2,4-triazin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-amino-N-(1,2,4-triazin-3-yl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately results in the death of microbial cells or cancer cells.
Biochemische Und Physiologische Effekte
2-amino-N-(1,2,4-triazin-3-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. In addition, it has been studied for its potential use as an antidiabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-amino-N-(1,2,4-triazin-3-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some mammalian cells, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-N-(1,2,4-triazin-3-yl)acetamide. One direction is the development of new synthetic methods for the compound, which could lead to the discovery of new derivatives with improved properties. Another direction is the study of the compound's potential use as an anticancer agent, with a focus on its mechanism of action and its effects on cancer cells. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as diabetes and viral infections. Finally, the compound could be used as a building block for the synthesis of new compounds with potential applications in drug discovery.
Synthesemethoden
2-amino-N-(1,2,4-triazin-3-yl)acetamide can be synthesized using various methods. One of the most common methods involves the reaction of cyanuric chloride with glycine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained by filtration and purification. Other methods include the reaction of cyanuric chloride with methylamine or ethylamine.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(1,2,4-triazin-3-yl)acetamide has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied as a potential anticancer agent. In addition, it has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
138598-50-2 |
|---|---|
Produktname |
2-amino-N-(1,2,4-triazin-3-yl)acetamide |
Molekularformel |
C5H7N5O |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-amino-N-(1,2,4-triazin-3-yl)acetamide |
InChI |
InChI=1S/C5H7N5O/c6-3-4(11)9-5-7-1-2-8-10-5/h1-2H,3,6H2,(H,7,9,10,11) |
InChI-Schlüssel |
KCEZWZVNHYRSIP-UHFFFAOYSA-N |
SMILES |
C1=CN=NC(=N1)NC(=O)CN |
Kanonische SMILES |
C1=CN=NC(=N1)NC(=O)CN |
Synonyme |
Acetamide, 2-amino-N-1,2,4-triazin-3-yl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



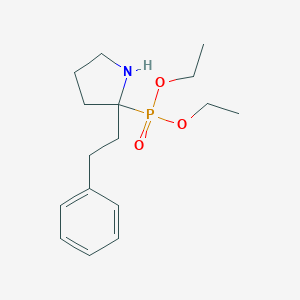
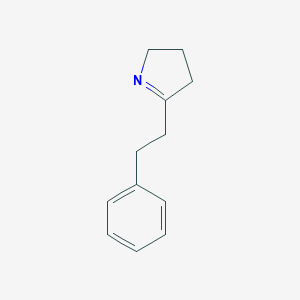

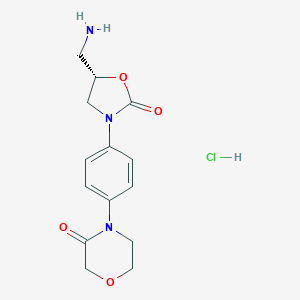
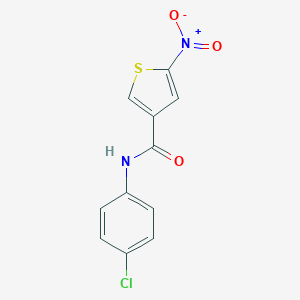

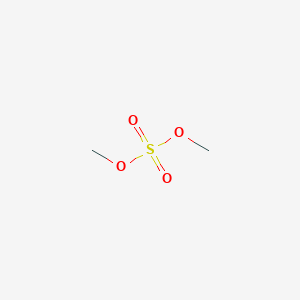





![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
